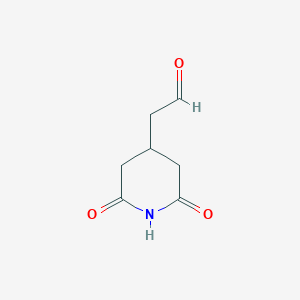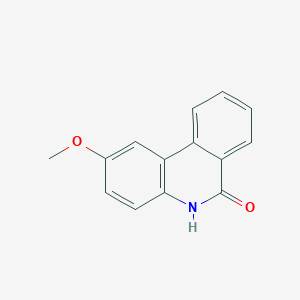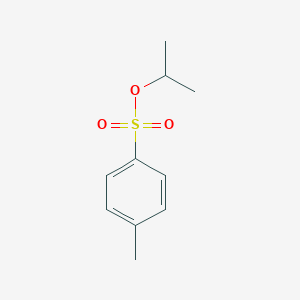
4-甲基苯磺酸异丙酯
描述
Synthesis Analysis
The synthesis of related sulfonate esters is described in the papers. For instance, the synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate is reported as a practical, economical, and scalable process, which is important for the synthesis of alkylidenecyclopropanes . Additionally, the synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate via stereoselective NH-transfer is detailed, highlighting the stereocontrol and high enantioselectivity achieved in the process . These examples suggest that the synthesis of isopropyl 4-methylbenzenesulfonate could potentially be carried out with similar considerations for cost-effectiveness and stereochemical outcomes.
Molecular Structure Analysis
The molecular structure of isopropyl 4-methylbenzenesulfonate can be inferred to some extent from the related compounds discussed in the papers. For example, the paper on sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provides detailed crystal and molecular-electronic structure information, which could be relevant to understanding the steric and electronic properties of sulfonate esters . The molecular structure of isopropyl 4-methylbenzenesulfonate would likely exhibit similar characteristics, such as the presence of a sulfonyl group attached to an aromatic ring.
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving sulfonate esters. The reaction of aminopropanedinitrile 4-methylbenzenesulfonate with isothiocyanates to yield thiazoles and thiazolopyrimidines is one such example . This indicates that sulfonate esters can participate in nucleophilic substitution reactions, which could be applicable to isopropyl 4-methylbenzenesulfonate as well. The reactivity of the sulfonate group and its ability to act as a leaving group or participate in other types of chemical transformations would be an important aspect of the chemical reactions analysis for isopropyl 4-methylbenzenesulfonate.
Physical and Chemical Properties Analysis
While the physical and chemical properties of isopropyl 4-methylbenzenesulfonate are not directly reported in the papers, the properties of similar compounds can provide useful insights. For example, the solubility, melting point, and boiling point of sulfonate esters can be influenced by the presence of the isopropyl group and the aromatic ring. The steric hindrance and electronic effects of the substituents on the aromatic ring can affect the compound's reactivity and stability. The papers on the synthesis and characterization of related sulfonate esters suggest that techniques such as NMR, IR spectroscopy, and X-ray crystallography could be used to determine the physical and chemical properties of isopropyl 4-methylbenzenesulfonate .
科学研究应用
振动分析和结构
- 4-甲基苯磺酸根离子是 4-甲基苯磺酸异丙酯的一部分,使用从头算量子化学方法进行了分析。该研究重点关注其红外光谱和拉曼光谱,理论预测为 4-甲基苯磺酸盐中内部振动模式的准确分配提供了宝贵的见解 (Ristova、Pejov、Žugić 和 Šoptrajanov,1999)。
化学反应和合成
- 4-甲基苯磺酸异丙酯在导致噻唑和噻唑嘧啶合成的反应中发挥作用,正如其与氨基丙二腈和异硫氰酸酯的反应所证明的 (Freeman 和 Kim,1991)。
- 据报道,它用于合成重要的中间体,如对烯基环丙基 4-甲基苯磺酸酯,这对于烷基亚环丙烷的快速和经济合成至关重要。这些中间体对于各种金属催化的碳环化和环异构化反应非常重要 (Ojo、Inglesby、Negru 和 Evans,2014)。
晶体学和分子结构
- 已经对 4-甲基苯磺酸异丙酯的盐形式进行了详细的晶体学研究。例如,对 2-氨基-6-甲基吡啶鎓 4-甲基苯磺酸盐的研究揭示了其分子几何结构和氢键模式的见解 (Babu、Dhavamurthy、Nizammohideen、Peramaiyan 和 Mohan,2014)。
药物质量控制
- 在药物研究中,开发了一种涉及超高效液相色谱串联质谱 (UPLC-MS/MS) 的新方法,用于识别和定量活性药物成分中的潜在遗传毒性杂质,其中 4-甲基苯磺酸异丙酯是研究的关键成分之一 (Wang、Yang、Yang、Guo、Wu、Xu 和 An,2022)。
环境应用
- 该化合物已参与与环境化学相关的研究。例如,工业废水中极性苯磺酸盐和萘磺酸盐的固相萃取程序突出了其在环境监测和控制中的相关性 (Alonso、Castillo 和 Barceló,1999)。
安全和危害
Isopropyl 4-methylbenzenesulfonate is associated with certain hazards. It causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .
Relevant Papers One relevant paper discusses the use of a functional electrolyte containing propyl 4-methylbenzenesulfonate to improve the performance of LiNi 0.8 Co 0.1 Mn 0.1 O 2 (NCM811)/graphite pouch full cells .
作用机制
Target of Action
Isopropyl 4-methylbenzenesulfonate is primarily used as an intermediate in the production of pharmaceuticals . It has been found to be a competitive inhibitor of growth factor receptors . Growth factor receptors play a crucial role in cellular communication and proliferation.
Mode of Action
The compound interacts with its targets through nucleophilic attack . This means that it donates an electron pair to form a chemical bond. This interaction can lead to changes in the structure and function of the target molecule .
Biochemical Pathways
Isopropyl 4-methylbenzenesulfonate is involved in reactions leading to the synthesis of thiazoles and thiazolopyrimidines. These compounds are part of a larger group of heterocyclic compounds that have various biological activities, including antimicrobial, antifungal, and anticancer properties.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by its chemical structure and the presence of the isopropyl group and the aromatic ring .
Result of Action
The molecular and cellular effects of Isopropyl 4-methylbenzenesulfonate’s action are largely dependent on the specific biochemical pathways it affects. For instance, its role as an intermediate in the production of sorafenib, an anticancer drug, suggests that it may contribute to the inhibition of tumor cell proliferation and angiogenesis .
Action Environment
The action, efficacy, and stability of Isopropyl 4-methylbenzenesulfonate can be influenced by various environmental factors. For instance, the compound’s reactivity with fatty acids can lead to the formation of carbonyl groups . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity .
属性
IUPAC Name |
propan-2-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-8(2)13-14(11,12)10-6-4-9(3)5-7-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQCGKJCBWXRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2307-69-9 | |
| Record name | Isopropyl tosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2307-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002307699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14TSY160FA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





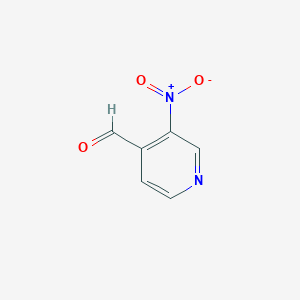
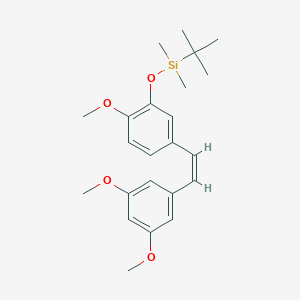
![3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde](/img/structure/B131337.png)
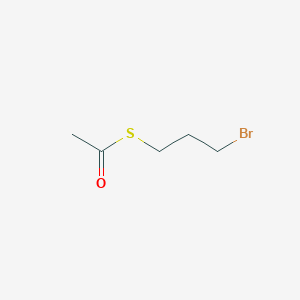
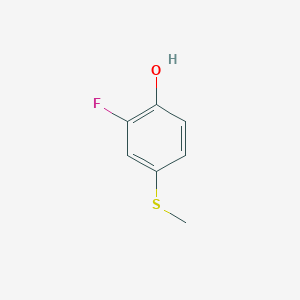


![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)

